molecular formula C19H16N2O2 B149501 Piperafizine A CAS No. 130603-59-7

Piperafizine A

Cat. No. B149501
CAS RN: 130603-59-7
M. Wt: 304.3 g/mol
InChI Key: DILBTCUXPAXMSM-MCOFMCJXSA-N
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Description

Piperafizine A, commonly known as piperine, is a major active component of black pepper (Piper nigrum) and long pepper (Piper longum). It is recognized for its ability to enhance the bioavailability of drugs and has a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anti-tumor activities .

Synthesis Analysis

Piperine can be isolated from pepper fruits using conventional and advanced extraction techniques. The extraction yield of piperine can be improved by optimizing the conditions such as solvent type, temperature, and extraction time. Advanced extraction approaches, such as the use of nanoparticles or lipid formulations, have been developed to enhance the bioavailability of piperine .

Molecular Structure Analysis

The molecular structure of piperine consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle. This structure is a privileged scaffold frequently found in biologically active compounds and is a versatile binding moiety for metal ions . Piperine's structure allows for the synthesis of various derivatives with diverse therapeutic applications .

Chemical Reactions Analysis

Piperine has been used as a starting material for chemical reactions such as acyl- and arylnitroso hetero-Diels-Alder reactions, leading to the formation of novel acyclic and heterocyclic derivatives, including pyrroles and quinoxalinones . These derivatives have been explored for their potential therapeutic applications.

Physical and Chemical Properties Analysis

Piperine is a non-toxic natural compound with poor solubility in aqueous environments, which limits its biological applications. However, its solubility and bioavailability can be improved through the development of new formulations, such as nanoparticle formulations or incorporation into lipid formulations . Piperine's interaction with DNA has been studied, revealing a minor groove mode of binding with a specificity toward AT-rich sequences .

Relevant Case Studies

Piperine has been shown to inhibit drug metabolism by acting as a nonspecific inhibitor of drug metabolism, affecting various cytochrome P-450 forms . It modulates the permeability characteristics of the intestine by inducing alterations in membrane dynamics, influencing brush border membrane fluidity, and enzyme kinetics . Piperine also inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase, which are involved in platelet aggregation and macrophage inflammatory response . Additionally, piperine suppresses tumor cell invasion by inhibiting PKCα/ERK1/2-dependent matrix metalloproteinase-9 expression .

Scientific Research Applications

Piperazine Derivatives and Ligands

Piperafizine A belongs to the piperazine class, which is known for its versatile applications in biological systems. Piperazine derivatives are recognized for their antihistamine, anticancer, antimicrobial, and antioxidant properties. They are also used in catalysis and metal-organic frameworks (MOFs). Their biological significance is enhanced by the ability to bind with metal ions, making them unique in drug development (Kant & Maji, 2020).

Piperine and Related Derivatives

Piperine, a related compound, demonstrates a range of pharmacological activities. It modulates the activity of several targets related to neurological disorders, such as epilepsy and Parkinson’s disease. Piperine and its analogs can enhance the clinical efficacy of antibiotics and anticancer drugs by inhibiting drug resistance mechanisms. This highlights the therapeutic potential of piperine-like derivatives, including Piperafizine A, in multiple human diseases (Chavarria et al., 2016).

Antitumor and Anti-inflammatory Effects

Studies have shown that piperine, a compound similar to Piperafizine A, has anti-inflammatory and antiarthritic effects in human and animal models. These properties suggest potential for Piperafizine A in the treatment of arthritis and other inflammatory diseases (Bang et al., 2009). Additionally, piperine demonstrates inhibitory effects on tumor growth and metastasis, offering insights into potential cancer treatment applications for Piperafizine A (Hwang et al., 2011).

Enhancement of Drug Efficacy

Piperafizine A, like its related compound piperine, may play a role in enhancing the efficacy of other drugs. Piperine has been found to potentiate the cytotoxicity of vincristine, a chemotherapeutic agent, suggesting that Piperafizine A could have similar synergistic effects with certain medications (Ogasawara et al., 1992).

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperafizine A should be handled in a well-ventilated place. Direct contact can cause skin and eye irritation, and inhalation can lead to respiratory problems .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBTCUXPAXMSM-MCOFMCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperafizine A

CAS RN

130603-59-7
Record name Piperafizine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: Piperafizine A demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that Piperafizine A could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of Piperafizine A being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of Piperafizine A, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with Piperafizine A and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

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